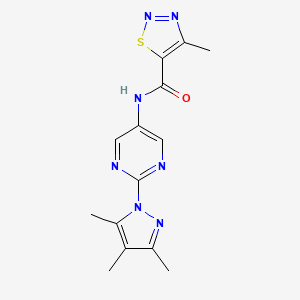
4-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15N7OS and its molecular weight is 329.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is C14H16N6O with a molecular weight of approximately 284.32 g/mol. Its structure features a thiadiazole ring fused with a pyrimidine and a pyrazole moiety, which are known for their pharmacological potential.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. The compound has been evaluated against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, showing promising activity with MIC values ranging from 16 to 32 μg/mL. This indicates that the compound can effectively inhibit the growth of these pathogens .
Antiviral Activity
Research indicates that thiadiazole derivatives may also exhibit antiviral properties. The compound has been tested for its ability to inhibit viral replication in vitro. Notably:
- Studies have shown that derivatives containing the thiadiazole ring can inhibit the activity of viral enzymes like NS5B RNA polymerase by over 90% at specific concentrations . The exact IC50 values for this compound need further exploration but suggest potential as an antiviral agent.
Anticancer Activity
The anticancer potential of thiadiazole derivatives is another area of interest. Some studies have reported that compounds similar to our target exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity assays demonstrated that certain thiadiazole derivatives have IC50 values in the low micromolar range against cancer cells, indicating significant potential for development as anticancer agents .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated several thiadiazole derivatives, including our compound, against multiple strains of bacteria and fungi. The findings revealed that modifications on the thiadiazole core significantly influenced antimicrobial activity .
- Antiviral Screening : In another research effort, derivatives were screened for antiviral activity against Hepatitis C virus (HCV). Compounds with similar structures showed substantial inhibition of viral replication, suggesting that our compound may share this property .
特性
IUPAC Name |
4-methyl-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS/c1-7-8(2)19-21(10(7)4)14-15-5-11(6-16-14)17-13(22)12-9(3)18-20-23-12/h5-6H,1-4H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYCXGAFYKARRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=C(N=NS3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













